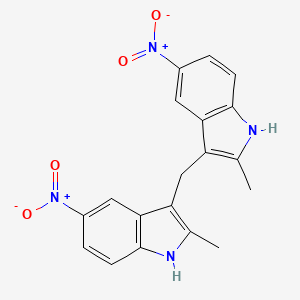
3,3'-methylenebis(2-methyl-5-nitro-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNI or MNNG, and it is a nitrosourea derivative that has been extensively studied for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' involves the formation of DNA adducts, which are covalent bonds between the compound and DNA. This leads to the disruption of DNA replication and cell division, ultimately leading to cell death. This mechanism makes this compound a potent anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' are mainly related to its anti-cancer properties. This compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' in lab experiments include its potent anti-cancer properties, its ability to form DNA adducts, and its solubility in organic solvents. However, there are also some limitations to using this compound in lab experiments, including its toxicity to normal cells and its potential to cause DNA damage.
Orientations Futures
There are several future directions for research involving '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)'. Some of these include:
1. Developing more efficient synthesis methods for this compound.
2. Studying the potential applications of this compound in other fields, such as agriculture and environmental science.
3. Investigating the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.
4. Studying the potential side effects of this compound and developing strategies to mitigate them.
5. Developing more targeted delivery methods for this compound to reduce its toxicity to normal cells.
Conclusion
In conclusion, '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' is a potent anti-cancer compound that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the formation of DNA adducts, leading to cell death in cancer cells. While there are some limitations to using this compound in lab experiments, there are also several future directions for research involving this compound that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' involves the reaction of 2-methyl-5-nitro-1H-indole with formaldehyde in the presence of acid catalysts. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
'3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' has been extensively studied for its potential applications in cancer research. It has been shown to be a potent DNA alkylating agent, which means it can bind to DNA and cause damage to cancer cells. This compound has been used in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
2-methyl-3-[(2-methyl-5-nitro-1H-indol-3-yl)methyl]-5-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-10-14(16-7-12(22(24)25)3-5-18(16)20-10)9-15-11(2)21-19-6-4-13(23(26)27)8-17(15)19/h3-8,20-21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPASCCJWXVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
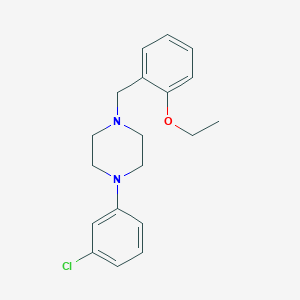
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
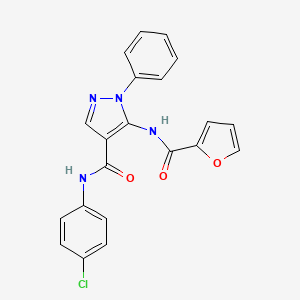
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)

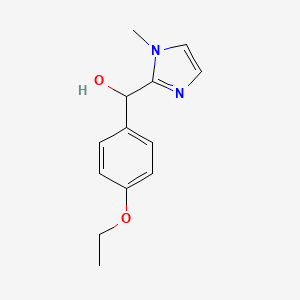
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)
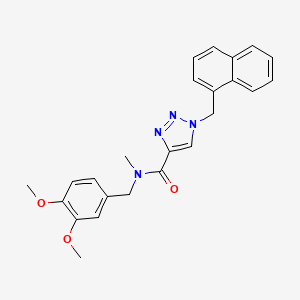

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)
![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)